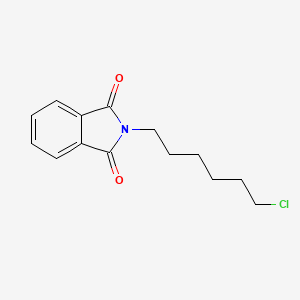

2-(6-Chlorohexyl)isoindole-1,3-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(6-Chlorohexyl)isoindole-1,3-dione is a useful research compound. Its molecular formula is C14H16ClNO2 and its molecular weight is 265.73 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(6-Chlorohexyl)isoindole-1,3-dione, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, demonstrates that derivatives of isoindole-1,3-dione are often synthesized using hydroxymethyl phthalimide and substituted amines in chloroform (CHCl₃) at reflux, achieving yields up to 93.42% . Optimizing reaction time (e.g., 3 hours for nitro-substituted analogs) and solvent polarity (e.g., CHCl₃ for crystallization) can enhance purity and yield. Column chromatography or recrystallization in acetone/methanol (as in ) is recommended for purification .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- IR Spectroscopy : Detect C=O stretching vibrations (~1710–1660 cm⁻¹) and N–H bonds (~3300 cm⁻¹) to confirm the isoindole-1,3-dione core .

- ¹H/¹³C NMR : Identify chlorohexyl chain protons (δ 1.2–3.5 ppm for CH₂ groups) and aromatic protons (δ 7.5–8.3 ppm) . highlights the use of NMR to resolve aziridine isomers, emphasizing the need for high-resolution instruments .

- Elemental Analysis : Verify calculated vs. experimental C/H/N percentages (e.g., ±0.3% deviation as in ) .

Q. How do structural modifications (e.g., halogen substitution) influence the physicochemical properties of isoindole-1,3-dione derivatives?

- Methodological Answer : Chloro or fluoro substituents increase LogP (hydrophobicity) and reduce solubility. For instance, reports a LogP of 1.73 for a cyclohexyl-substituted derivative, while fluorinated analogs () show higher boiling points (~410°C) due to increased molecular weight and polarity . Mesophase behavior (e.g., SmA phases in ) can be tuned by varying alkyl chain length and halogen placement .

Advanced Research Questions

Q. What crystallographic insights reveal the molecular packing and intermolecular interactions of this compound?

- Methodological Answer : Single-crystal X-ray diffraction () is essential. A monoclinic P21/n space group with unit cell parameters (a = 10.89 Å, b = 11.97 Å, c = 14.36 Å, β = 111.6°) was reported for a related compound. C=O···π and π-stacking interactions stabilize the lattice, which can be visualized using software like Mercury . For liquid crystalline derivatives (), XRD at varying temperatures identifies smectic phases .

Q. How can dynamic NMR spectroscopy resolve conformational isomers or tautomers in isoindole-1,3-dione derivatives?

- Methodological Answer : demonstrates the use of variable-temperature NMR to distinguish aziridine isomers (e.g., 85:15 isomer ratio for methyl-substituted derivatives). NOESY or COSY experiments can map through-space couplings, while ¹³C NMR detects electronic effects from substituents (e.g., nitro groups shifting aromatic carbons to δ 125–140 ppm) .

Q. What computational strategies predict the bioavailability and enzyme inhibitory potential of this compound?

- Methodological Answer :

- QSAR Models : Correlate LogP (1.73 from ) and PSA (54.45 Ų) with permeability using tools like Schrödinger’s QikProp .

- Docking Studies : and highlight isoindole-1,3-dione derivatives as MAO/ChE inhibitors. Use AutoDock Vina to simulate binding to MAO-B (PDB: 2V5Z) and assess interactions with flavin adenine dinucleotide (FAD) cofactors .

Q. How does the chlorohexyl side chain impact cytotoxicity or enzyme inhibition compared to shorter-chain analogs?

- Methodological Answer : and suggest that longer alkyl chains enhance membrane permeability but may reduce selectivity. Test cytotoxicity via MTT assays (e.g., IC₅₀ values for norcantharimide derivatives in ) . For enzyme inhibition ( ), compare IC₅₀ of 6-chlorohexyl vs. methyl-substituted analogs using fluorometric assays for MAO/ChE .

属性

CAS 编号 |

70466-03-4 |

|---|---|

分子式 |

C14H16ClNO2 |

分子量 |

265.73 g/mol |

IUPAC 名称 |

2-(6-chlorohexyl)isoindole-1,3-dione |

InChI |

InChI=1S/C14H16ClNO2/c15-9-5-1-2-6-10-16-13(17)11-7-3-4-8-12(11)14(16)18/h3-4,7-8H,1-2,5-6,9-10H2 |

InChI 键 |

LEUPKJCLIHEGKN-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCl |

规范 SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。